molecular formula C23H38O9 B2610568 4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate CAS No. 3782-95-4

4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate

Cat. No.: B2610568
CAS No.: 3782-95-4
M. Wt: 458.548
InChI Key: WFGAJGYIVQZXRY-UHFFFAOYSA-N
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Description

4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Indanacetic Acid Core: This can be achieved through a Friedel-Crafts acylation reaction, where an indane derivative reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where a cyclohexyl magnesium bromide reacts with the indanacetic acid derivative.

    Hydroxylation and Methylation: Hydroxylation can be performed using a hydroxylating agent like osmium tetroxide, followed by methylation using methyl iodide in the presence of a base.

    Diacetate Formation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation with palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or acetyl groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Ethers, amines.

Scientific Research Applications

4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic or signaling processes.

    Gene Expression: Affecting the expression of genes related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indanacetic Acid Derivatives: Compounds with similar indanacetic acid cores but different substituents.

    Cyclohexyl Derivatives: Compounds with cyclohexyl groups and varying functional groups.

Uniqueness

4-Indanacetic acid, hexahydro-1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-, diacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

acetic acid;2-[1-hydroxy-5-(4-hydroxy-1-methyl-2-oxocyclohexyl)-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O5.2C2H4O2/c1-18-8-6-14(19(2)7-5-11(20)9-16(19)22)12(10-17(23)24)13(18)3-4-15(18)21;2*1-2(3)4/h11-15,20-21H,3-10H2,1-2H3,(H,23,24);2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGAJGYIVQZXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.CC12CCC(C(C1CCC2O)CC(=O)O)C3(CCC(CC3=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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